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Compound of Interest

Compound Name: N-(1-methoxyethyl)formamide

CAS No.: 38591-94-5

Cat. No.: B3190041

Get Quote

A Technical Guide for Precursor Chemistry & Reaction
Engineering[1]
CAS Registry Number: 38591-94-5 Molecular Formula:ngcontent-ng-c2699131324="" _nghost-

ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight: 103.12 g/mol [1]

Executive Summary
N-(1-methoxyethyl)formamide (N-1-MEF) is a hemiaminal ether primarily utilized as the

critical intermediate in the industrial synthesis of N-vinylformamide (NVF), a monomer used to

produce cationic polymers for water treatment and papermaking.[2] Unlike stable solvents like

DMF or NMP, N-1-MEF is thermodynamically labile.[2] Its utility lies in its controlled instability—

specifically, its ability to undergo thermal cracking (pyrolysis) to yield vinyl unsaturation.[2]

This guide analyzes N-1-MEF not as a static solvent, but as a dynamic thermodynamic entity,

focusing on the energetics of its formation, its hydrolytic stability, and the entropy-driven

pyrolysis required for NVF production.
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Molecular Thermodynamics & Computed Properties
As a hemiaminal ether, N-1-MEF occupies a high-energy position relative to its hydrolysis

products (formamide and acetaldehyde).[2] It exists in equilibrium with these precursors in

aqueous media, necessitating anhydrous handling.[2]

Table 1: Physicochemical Properties (Computed &
Experimental Estimates)

Property Value Context/Method

Physical State Liquid
At standard temperature and

pressure (STP).[2]

Boiling Point ~180–190 °C (dec.)[2]
Decomposes prior to stable

boiling at 1 atm.

LogP (Octanol/Water) -0.1 to 0.1

Hydrophilic; significantly

soluble in polar organic

solvents.[2]

Topological Polar Surface Area

38.3 ngcontent-ng-

c2699131324="" _nghost-ng-

c2339441298="" class="inline

ng-star-inserted">

Indicates potential for

membrane permeability

(relevant for drug design).

H-Bond Donors 1 (Amide NH)

Capable of H-bonding;

increases viscosity relative to

esters.[2]

H-Bond Acceptors 2 (Carbonyl O, Ether O)
Facilitates solvation in

water/alcohols.[2]

Structural Instability & Reactivity
The

carbon is bonded to both a nitrogen (amide) and an oxygen (ether). This N-C-O linkage is
susceptible to:
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Hydrolysis: In the presence of water and acid/base catalysis, it reverts to formamide,

acetaldehyde, and methanol.

Elimination: Under thermal stress, it eliminates methanol to form the ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

double bond of N-vinylformamide.

Synthesis Thermodynamics (The Upstream
Pathway)
The formation of N-1-MEF is a two-stage equilibrium process involving addition and

etherification.[2]

Reaction 1: Hemiaminal Formation
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

Thermodynamics: Slightly exothermic.[2]

Kinetics: Base-catalyzed (e.g., bicarbonate).[2] The equilibrium lies towards the hemiaminal

at lower temperatures (

).

Reaction 2: Etherification
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

Thermodynamics: Near-thermoneutral equilibrium.[2]

Process Control: To drive this reaction to completion, Le Chatelier’s principle is applied:

Water Removal: Azeotropic distillation or molecular sieves.[2]

Excess Methanol: Shifts equilibrium to the right.[2]

Acid Catalysis: lowers the activation energy barrier for the
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-like substitution of the hydroxyl group.

Pyrolytic Decomposition (The Downstream
Pathway)
The defining thermodynamic feature of N-1-MEF is its endothermic decomposition into N-

vinylformamide.[2] This is an entropy-driven elimination reaction.[2]

Reaction Equation
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

Thermodynamic Parameters
Enthalpy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

): Positive (Endothermic). Energy input is required to cleave the C-O bond and form the C=C
double bond.

Entropy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

): Positive. One molecule of liquid/vapor N-1-MEF yields two molecules of gas (NVF and
Methanol).[2]

Gibbs Free Energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

):

.

At low ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

,

is positive (reaction non-spontaneous).
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At high

(

), the

term dominates, making

negative (spontaneous).

Process Conditions
Parameter Range Rationale

Temperature 250°C – 550°C

Sufficient thermal energy to

overcome activation barrier

and drive ngcontent-ng-

c2699131324="" _nghost-ng-

c2339441298="" class="inline

ng-star-inserted">

.

Pressure 5 – 100 mbar (Vacuum)

Low pressure favors the

formation of gaseous products

(Le Chatelier) and prevents

polymerization of the reactive

NVF monomer.

Residence Time 0.1 – 2.0 seconds

Short contact time prevents

secondary decomposition or

polymerization (kinetically

controlled).[2]

Visualization of Reaction Engineering
The following diagram illustrates the thermodynamic workflow from raw materials to the N-

vinylformamide monomer, highlighting the critical intermediate role of N-1-MEF.
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Caption: Thermodynamic pathway from Formamide/Acetaldehyde to NVF via the N-1-MEF

intermediate.

Experimental Protocols
Safety Warning: N-1-MEF and its precursors are irritants.[2] NVF is a reactive monomer.[2]

Perform all operations in a fume hood.

Protocol A: Synthesis of N-(1-methoxyethyl)formamide
Hemiaminal Formation:

Mix Formamide (1.0 eq) and Potassium Bicarbonate (0.005 eq) in a reactor.

Add Acetaldehyde (1.05 eq) dropwise while maintaining temperature between 15–20°C

(exothermic control).[2]

Stir for 2–4 hours until HEF crystallizes/precipitates.

Etherification:

Dissolve HEF in excess Methanol (4–5 eq).[2]

Add acid catalyst (e.g., Sulfuric acid or Amberlyst resin).[2]
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Reflux at 60°C.[2]

Crucial Step: Neutralize the acid immediately after equilibrium is reached to prevent

hydrolysis.[2]

Remove excess methanol via rotary evaporation under mild vacuum.[2] The residue is

crude N-1-MEF.[2]

Protocol B: Pyrolysis to N-Vinylformamide[1]
Setup: Use a quartz tubular reactor packed with inert ceramic rings (to increase surface

area) or empty (for short residence time).[2] Heat to 450°C.[2]

Feed: Vaporize N-1-MEF at 150°C (approx. 20 mbar).

Reaction: Pass the vapor through the hot zone. Residence time should be <1 second.[2]

Quench: Immediately condense the output gases in a chilled column (<10°C) containing a

polymerization inhibitor (e.g., 4-hydroxy-TEMPO).

Purification: Fractional distillation under high vacuum to separate NVF from methanol and

unreacted N-1-MEF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(1-methoxyethyl)formamide | C4H9NO2 | CID 11051593 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. guidechem.com [guidechem.com]

To cite this document: BenchChem. [Thermodynamic & Process Parameters of N-(1-
methoxyethyl)formamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3190041/docs#thermodynamic-process-parameters-
of-n-1-methoxyethyl-formamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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